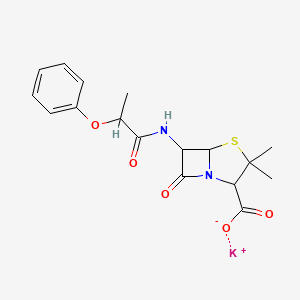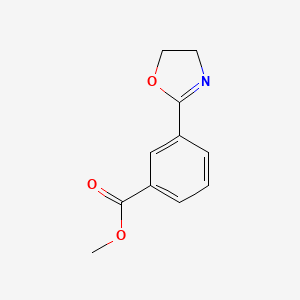
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound features a benzoate ester linked to a dihydrooxazole ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the flow synthesis approach, which involves the use of Deoxo-Fluor® and manganese dioxide in a packed reactor, offers a scalable and efficient method for producing oxazolines and oxazoles .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid
- Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
Uniqueness
Methyl 3-(4,5-dihydrooxazol-2-yl)benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a dihydrooxazole ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 3-(4,5-dihydro-1,3-oxazol-2-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
IAVUHKJRQJNCDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)
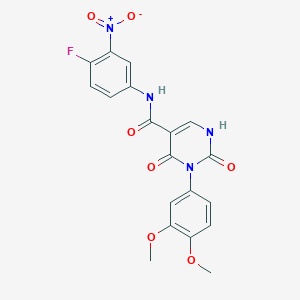

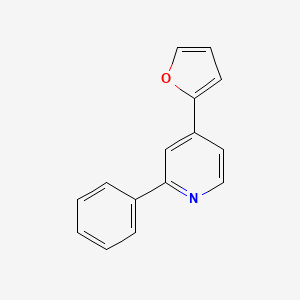
![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)
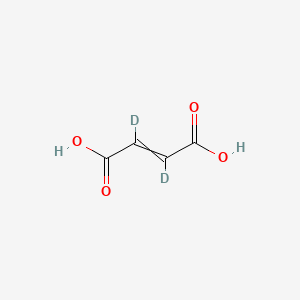

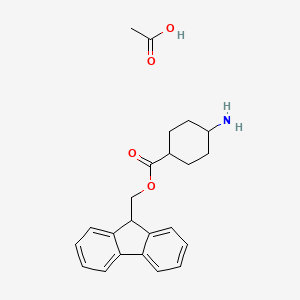
![1,3-Bis[4-(trifluoromethyl)phenyl]-7-tert-butylpyrene](/img/structure/B14116951.png)
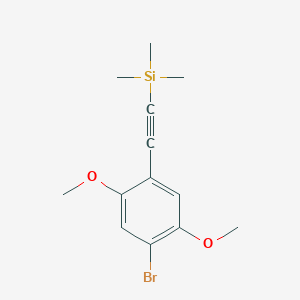
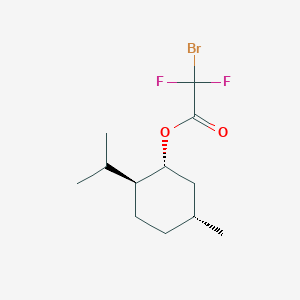
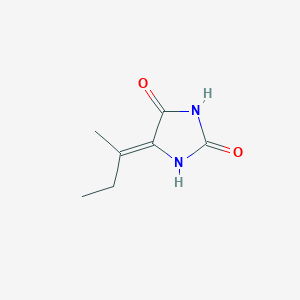
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
